4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
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Overview
Description
4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group with two prop-2-enyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be achieved through a multi-step process:
Starting Material: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride.
N-Alkylation: The sulfonyl chloride is reacted with prop-2-enylamine in the presence of a base such as triethylamine to form the N,N-bis(prop-2-enyl) derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the prop-2-enyl groups.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxybenzenesulfonamide: Lacks the prop-2-enyl groups.
4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide: Contains methyl groups instead of prop-2-enyl groups.
4-chloro-3-methoxy-N,N-diethylbenzenesulfonamide: Contains ethyl groups instead of prop-2-enyl groups.
Uniqueness
4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is unique due to the presence of the prop-2-enyl groups, which can impart different chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
4-chloro-3-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h4-7,10H,1-2,8-9H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPKZQOJWCYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N(CC=C)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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